molecular formula C8H10O3S B1308927 2-(Furan-2-ylmethylsulfanyl)-propionic acid CAS No. 90953-98-3

2-(Furan-2-ylmethylsulfanyl)-propionic acid

Cat. No.: B1308927
CAS No.: 90953-98-3
M. Wt: 186.23 g/mol
InChI Key: QHUGWSPVCLPCMI-UHFFFAOYSA-N
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Description

2-(Furan-2-ylmethylsulfanyl)-propionic acid (C 8 H 10 O 3 S) is a proprietary organic compound of significant interest in synthetic and biochemical research . This molecule integrates a furan ring, a thioether linkage, and a carboxylic acid functional group within its structure. The presence of these moieties makes it a valuable intermediate for the synthesis of more complex molecules, such as esters, amides, and polymers. Researchers can utilize this compound in the development of novel furan-based derivatives, which are explored for various applications in material science and as potential pharmacophores in medicinal chemistry . The thioether (sulfanyl) bridge can influence the compound's electronic properties and metabolic stability, while the carboxylic acid allows for further functionalization. Although the exact mechanism of action is application-dependent, compounds of this class may exhibit bioactivity by interacting with enzymatic pathways or cellular receptors. This product is intended for research and development purposes exclusively in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-(furan-2-ylmethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-6(8(9)10)12-5-7-3-2-4-11-7/h2-4,6H,5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUGWSPVCLPCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation typically involves:

  • Step 1: Generation of a furan-2-ylmethyl thiol or a suitable sulfur nucleophile.
  • Step 2: Nucleophilic substitution or coupling with a propionic acid derivative bearing a good leaving group (e.g., halide or activated ester).
  • Step 3: Purification and characterization of the final thioether acid.

This approach ensures selective formation of the sulfanyl linkage while preserving the acid group.

Specific Synthetic Routes

Thiol-Ester Coupling Route

One common method involves the reaction of furan-2-ylmethanethiol with a halogenated propionic acid derivative (e.g., 2-bromopropionic acid or its ester):

  • Reagents: Furan-2-ylmethanethiol, 2-bromopropionic acid or ethyl 2-bromopropionate, base (e.g., sodium hydride or potassium carbonate).
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Conditions: Room temperature to mild heating (25–60 °C).
  • Mechanism: Nucleophilic substitution (S_N2) where the thiol attacks the electrophilic carbon bearing the halogen, displacing the halide and forming the thioether bond.
  • Post-reaction: If ester is used, hydrolysis under acidic or basic conditions yields the free propionic acid.

This method is supported by analogous syntheses of furan-2-ylmethyl thioethers reported in literature, where the thiol nucleophile is reacted with alkyl halides to form sulfanyl linkages efficiently.

Direct Thioetherification via Activation of Propionic Acid

Alternatively, the propionic acid can be activated as an acid chloride or mixed anhydride, then reacted with furan-2-ylmethanethiol:

  • Reagents: 2-(chlorocarbonyl)propionic acid or its derivatives, furan-2-ylmethanethiol.
  • Catalysts: Base such as triethylamine to scavenge HCl.
  • Solvent: Dichloromethane or similar.
  • Conditions: Low temperature (0–5 °C) to avoid side reactions.
  • Outcome: Formation of the thioester intermediate, which can be further reduced or transformed to the thioether.

This method is less common for direct thioether formation but can be adapted for related sulfur-containing derivatives.

Alternative Synthetic Approaches

Hydroarylation and Electrophilic Activation

Research on related furan derivatives shows that hydroarylation of 3-(furan-2-yl)propenoic acids under superacidic conditions (e.g., triflic acid) can lead to functionalized furan propionic acid derivatives. While this method is more focused on arylation, it demonstrates the reactivity of furan-propionic acid systems and could be adapted for sulfur incorporation via electrophilic substitution or nucleophilic addition.

Data Table: Summary of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Thiol-Halide Nucleophilic Substitution Furan-2-ylmethanethiol, 2-bromopropionic acid or ester DMF or THF, RT to 60 °C 60–85 Common, straightforward, preserves acid
Acid Chloride Activation 2-(Chlorocarbonyl)propionic acid, furan-2-ylmethanethiol DCM, 0–5 °C, base present 50–70 Requires careful control, possible side reactions
Hydroarylation + Electrophilic Activation 3-(Furan-2-yl)propenoic acids, TfOH, arenes Superacidic conditions, RT Moderate Indirect method, potential for further functionalization

Research Findings and Mechanistic Insights

  • Nucleophilic substitution is the most reliable and widely used method for synthesizing 2-(furan-2-ylmethylsulfanyl)-propionic acid, leveraging the high nucleophilicity of thiols and the electrophilicity of alkyl halides.
  • The furan ring is sensitive to strong acids and oxidants; thus, mild conditions are preferred to avoid ring degradation.
  • Studies on related furan derivatives under superacidic conditions reveal the formation of O,C-diprotonated intermediates that facilitate electrophilic reactions, which could be harnessed for novel synthetic routes involving sulfur nucleophiles.
  • The thioether linkage is stable under typical reaction and purification conditions, allowing for isolation of pure acid products.
  • Analytical techniques such as NMR, mass spectrometry, and IR spectroscopy confirm the formation of the sulfanyl bond and the integrity of the propionic acid group.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-ylmethylsulfanyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated furan derivatives.

Mechanism of Action

The mechanism of action of 2-(Furan-2-ylmethylsulfanyl)-propionic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-(Furan-2-ylmethylsulfanyl)-propionic acid, enabling comparative analysis of their properties and applications:

Table 1: Structural and Functional Comparison

Compound Name Substituent Group Key Features Applications/Hazards Reference
This compound Furan-2-ylmethylsulfanyl (C₄H₃O-S-CH₂-) Thioether linkage, aromatic furan ring Potential pharmaceutical intermediate
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid Pyrimidin-2-ylsulfanyl (C₆H₇N₂S-) Nitrogen-rich heterocycle, higher molecular weight (212.27 g/mol) Research chemicals, enzyme inhibitors
Furfurylacetic acid (2-Furanpropionic acid) Furan-2-ylmethyl (C₄H₃O-CH₂-) Direct methylene linkage (no sulfur), CAS 935-13-7 Flavoring agents, organic synthesis
Ibuprofen 4-Isobutylphenyl (C₁₀H₁₃-) Non-steroidal anti-inflammatory drug (NSAID), m.p. 75–78°C, water-insoluble Analgesic, antipyretic
Mecoprop (2-(4-Chloro-2-methylphenoxy)propionic acid) Chlorophenoxy (Cl-C₆H₃-O-) Herbicide, crystalline solid, carcinogenic Agricultural weed control
2-Mercaptopropanoic acid Thiol (-SH) Simple thiol derivative, higher acidity (pKa ~3.5) Biochemical research, metal chelation

Key Comparative Insights:

Structural Variations :

  • Heterocyclic Influence : The furan ring in this compound provides electron-rich aromaticity, contrasting with pyrimidine in (electron-deficient) or phenyl groups in ibuprofen. This affects reactivity in electrophilic substitutions or binding interactions .
  • Linkage Type : The thioether (-S-) in the target compound offers greater oxidation resistance compared to thiols (-SH) but less polarity than ethers (-O-), influencing solubility and stability .

Physicochemical Properties: Solubility: Sulfanyl and furan groups may reduce water solubility compared to purely aliphatic propionic acids. For example, ibuprofen is practically insoluble in water due to its hydrophobic phenyl group . Acidity: The α-carboxylic acid group (pKa ~4.8) dominates acidity, but substituents like thioethers or aromatic rings may slightly alter dissociation constants compared to simpler analogs like 2-mercaptopropanoic acid (pKa ~3.5) .

Applications and Hazards: Pharmaceutical Potential: Unlike ibuprofen (a well-known NSAID), the target compound’s furan-thioether structure may target niche biological pathways, such as enzyme inhibition or antimicrobial activity, though specific data are lacking . Toxicity Profile: Chlorophenoxy derivatives like Mecoprop are carcinogenic and require strict handling, whereas furan derivatives may pose lower acute toxicity but could form reactive metabolites .

Synthetic Utility :

  • The furan-sulfanyl motif in this compound could serve as a precursor for cross-coupling reactions or heterocyclic expansions, leveraging sulfur’s nucleophilicity and furan’s π-system .

Biological Activity

2-(Furan-2-ylmethylsulfanyl)-propionic acid (CAS No. 90953-98-3) is a sulfur-containing compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C₈H₁₀O₃S, with a molecular weight of 186.23 g/mol. Its structure features a furan ring, which is known for its reactivity and biological significance, particularly in medicinal chemistry.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related damage to cells.

  • Study Findings : A study demonstrated that the compound effectively scavenged free radicals in vitro, suggesting its potential use in formulations aimed at reducing oxidative damage in biological systems.

Antimicrobial Properties

This compound has also shown promising antimicrobial activity against various pathogens.

  • Case Study : In a laboratory setting, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are noteworthy.

  • Mechanism : It has been shown to inhibit the production of pro-inflammatory cytokines, which play a critical role in inflammatory responses. This suggests a potential therapeutic application for conditions characterized by chronic inflammation .

Enzymatic Interactions

The biological activity of this compound may be attributed to its interactions with specific enzymes and proteins involved in cellular signaling pathways.

  • Cytochrome P450 Interaction : Preliminary studies indicate that the compound may modulate cytochrome P450 enzymes, which are essential for drug metabolism and detoxification processes .

Cellular Signaling Pathways

The compound appears to influence various cellular signaling pathways, potentially affecting gene expression and cellular metabolism.

  • Protein Kinase Modulation : It has been observed to modulate the activity of protein kinases, which are pivotal in regulating cell growth and differentiation.

Research Findings Summary Table

Biological Activity Mechanism Study Reference
AntioxidantFree radical scavenging
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Enzymatic InteractionModulation of cytochrome P450
Cellular Signaling ModulationInfluence on protein kinase activity

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